Home > Products > Screening Compounds P83983 > ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate
ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate -

ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate

Catalog Number: EVT-3596339
CAS Number:
Molecular Formula: C18H21N3O5
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-carbamic Acid, 1,1-Dimethylethyl Ester (Boc-aminophthalimide)

Compound Description: Boc-aminophthalimide is a reagent used for the conversion of alcohols into alkylated carbazates or hydrazines. []

Relevance: This compound shares the core phthalimide structure with ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate. The difference lies in the substitution at the nitrogen of the phthalimide ring. In Boc-aminophthalimide, the nitrogen is linked to a tert-butoxycarbonyl (Boc) protected amine, while in the target compound, it is connected to a propanoyl-piperazine-carboxylate moiety.

N-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-carbamic Acid, 1,1-Phenylmethyl Ester (Cbz-aminophthalimide)

Compound Description: Similar to Boc-aminophthalimide, Cbz-aminophthalimide is another reagent employed for converting alcohols into alkylated carbazates or hydrazines. []

Hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic Acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl Esters

Compound Description: These compounds were synthesized and evaluated for their antioxidant activity in rat brain homogenate. They exhibited enhanced activity when compared to the mandelic acid derived phthalamides having no substituents on the rings. []

Relevance: These compounds contain the phthalimide structure connected to an ethyl ester group. The target compound, ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate, also possesses a phthalimide moiety linked to an ethyl ester through a propanoyl-piperazine linker. The structural variation lies in the substitution on the ethyl ester group.

Dimethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate

Compound Description: This compound belongs to the indole derivative class, known for its biological activity and presence in pharmaceuticals. []

2-(2-{3-Chloro-4[1-(Arylamido/Imido-Alkyl)-1H-benzimidazol-2-yl]phenyl}ethyl)isoindol-1,3-diones

Compound Description: This series of compounds were designed and synthesized to study their antiviral activity against Japanese Encephalitis Virus (JEV). []

Relevance: These compounds are structurally related to ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate due to the presence of the phthalimide group. They differ in the linker and substitution on the nitrogen of the phthalimide ring. These compounds have a phenethyl linker connected to a substituted benzimidazole group.

Ethyl 2-(6-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) Butanoate

Compound Description: This compound's structure was determined by X-ray single-crystal diffraction. []

Relevance: The compound shares the phthalimide moiety with ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate, albeit with a tetrahydroisoindoline variation. It is connected to a fluorinated benzoxazinone ring system via an ethyl butanoate linker, differing from the propanoyl-piperazine-carboxylate structure in the target compound.

N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

Compound Description: This compound, also known as Apremilast, is an anti-inflammatory drug used for treating psoriasis (Ps) and psoriatic arthritis (PsA). [, , ] It exhibits a notable tendency to form solvates and cocrystals driven by π-philic interactions in the solid state. []

3-(1,3-Dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl)propanamide Analogs

Compound Description: A series of these analogs were synthesized and tested for their HIV-1 integrase inhibitory activity. Despite containing the characteristic 1,3-diketo functional group typically associated with integrase inhibitors, none of these molecules displayed inhibitory activity against HIV-1 integrase. [] Another study investigated these compounds as potential inhibitors of HIV-1 reverse transcriptase. []

Relevance: The 3-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl) moiety in these analogs is a tetrahydroisoindoline-1,3-dione, closely related to the phthalimide structure in ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate. The key structural difference lies in the saturation of the six-membered ring in the isoindoline part and the substitution with a propanamide group linked to various substituted phenyl rings. ,

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea Derivatives

Compound Description: This series of compounds, along with N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substitutedphenyl)-1,3-thiazolidine-3-carbothioamides, were synthesized and evaluated for anticonvulsant activity and neurotoxicity. []

Relevance: These compounds share the phthalimide core with ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate. Instead of the propanoyl-piperazine-carboxylate linker and ethyl ester, they contain a substituted benzylidene thiourea group attached to the phthalimide nitrogen.

Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group

Compound Description: Three series of these derivatives, with variations in the position of the isoindoline-1,3-dione substitution and the carboxylic ester group, were synthesized and assessed for herbicidal activity. They displayed good herbicidal activity against various weeds, with varying effectiveness depending on the substitution pattern. []

Relevance: These compounds feature a phthalimide or tetrahydrophthalimide group similar to ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate. They are connected to a benzoxazinone ring system with a carboxylic ester substituent, representing a different structural motif compared to the target compound.

4,5,6,7-Tetrahalogeno-1H-isoindole-1,3-diones (TIDs)

Compound Description: These compounds, particularly 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, emerged as a new class of CK2 inhibitors identified through receptor-based virtual screening. The inhibitory activity of TIDs is significantly influenced by the nature of the halogen substituents, decreasing in the order tetraiodo >> tetrabromo > tetrachloro. []

Relevance: TIDs share the core phthalimide structure with ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate. The key structural difference is the presence of four halogen atoms (chlorine, bromine, or iodine) on the aromatic ring of the phthalimide moiety in TIDs, in contrast to the unsubstituted phthalimide in the target compound. The TIDs also possess various short chain carboxylic acid substituents on the nitrogen atom.

N-Arylphthalimides

Compound Description: A series of N-arylphthalimides derived from thalidomide were synthesized and evaluated for their anti-inflammatory activity. Compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide emerged as a promising lead compound with significant anti-inflammatory effects. []

Relevance: N-arylphthalimides share the core phthalimide structure with ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate. The key structural difference lies in the N-substitution, where the aryl group in N-arylphthalimides can be diversely substituted, including with hydrophobic groups, benzohydrazide moieties, and others, as opposed to the propanoyl-piperazine-carboxylate substituent in the target compound.

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide

Compound Description: This compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike other mGluR5 PAMs, it does not bind to the same allosteric site as negative allosteric modulators like 2-methyl-6-(phenylethynyl)pyridine (MPEP). []

Relevance: This compound shares the core phthalimide structure with ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate. The structural difference lies in the substitution on the nitrogen of the phthalimide ring. This compound features a chlorophenylmethyl group linked to a hydroxybenzamide moiety, contrasting with the propanoyl-piperazine-carboxylate group in the target compound.

2'-O-[2-[(N,N-Dimethylamino)oxy]ethyl] (2'-O-DMAOE) Modified Nucleosides

Compound Description: These modified nucleosides incorporate a 2'-O-DMAOE group to enhance binding affinity to complementary RNA. They exhibit excellent nuclease resistance when possessing a phosphodiester backbone. [] The synthesis of these nucleosides involved the use of 2'-O-[2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]ethyl] as an intermediate. []

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

Compound Description: This compound, along with other phthalimide derivatives, was designed as a potential drug candidate for sickle cell disease treatment. It exhibits anti-sickling activity and has been evaluated for its mutagenicity and genotoxicity. [, , ]

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate

Compound Description: Similar to (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate, this compound is another phthalimide derivative designed as a potential drug candidate for sickle cell disease treatment. It exhibits anti-sickling activity and has undergone mutagenicity and genotoxicity evaluations. [, , ]

Relevance: This compound shares the phthalimide core with ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate but features an ethyl nitrate group directly linked to the phthalimide nitrogen instead of the propanoyl-piperazine-carboxylate group. , ,

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

Compound Description: This phthalimide derivative, along with other structurally related compounds, was developed as a potential drug candidate for sickle cell disease treatment. It has demonstrated anti-sickling activity and has been evaluated for its mutagenicity and genotoxicity. [, , ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide

Compound Description: This compound, another phthalimide derivative, was designed as a potential drug candidate for sickle cell disease treatment. It exhibits anti-sickling activity and has been evaluated for its mutagenicity and genotoxicity. [, , ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

Compound Description: Like the previous compound, this phthalimide derivative is another potential drug candidate for sickle cell disease treatment. It demonstrates anti-sickling activity and has been evaluated for mutagenicity and genotoxicity. [, , ]

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate

Compound Description: This phthalimide derivative is also a potential drug candidate for sickle cell disease treatment, showing anti-sickling activity. It has been assessed for its mutagenicity and genotoxicity. [, , ]

Relevance: This compound shares the core phthalimide structure with ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate, but it has a phenylethyl nitrate group directly connected to the phthalimide nitrogen, as opposed to the propanoyl-piperazine-carboxylate group present in the target compound. , ,

Dimethyl-W84 (N,N'-bis[3-(1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl)propyl]-N,N,N',N'-tetramethyl-1,6-hexanediaminium diiodide)

Compound Description: This newly synthesized compound exhibits high potency at muscarinic M2 receptors, particularly when occupied by the antagonist N-methylscopolamine (NMS). It interacts with the common allosteric site of muscarinic acetylcholine M2 receptors and is used as a radioligand to study allosteric modulation. [, ]

Relevance: Dimethyl-W84 features two 1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl (methylated phthalimide) moieties linked through a hexanediamine chain. While not directly analogous to ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate in terms of the specific linker and substituents, the presence of the phthalimide core makes it a structurally related compound. ,

(2-substituted-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-carbamic acid ethyl esters

Compound Description: These compounds were synthesized through a multistep reaction involving the reduction of N-substituted-4-nitrophthalimides and subsequent reaction with triphosgene and ethanol. []

Relevance: These compounds are structurally related to ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate as they both possess the phthalimide core structure. They differ in the substitution pattern, with the related compounds having a carbamic acid ethyl ester group attached to the phthalimide ring. The position of the substituent on the phthalimide ring also varies, with the related compounds having the substituent at position 5, while the target compound has it at position 2.

4-(3,4-dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid and its ethyl ester

Compound Description: These compounds were synthesized and studied as potential γ-aminobutyric acid (GABA) prodrugs. They demonstrated good anticonvulsive activity without significant modification of animal behavior, suggesting potential as GABA mimetic drugs. []

Relevance: While these compounds don't directly contain the phthalimide moiety present in ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate, they are included due to their function as GABA prodrugs. This suggests a potential avenue for exploring the target compound's properties as a prodrug for other biologically active molecules, particularly considering the structural similarities between phthalimides and benzoxazinones.

Properties

Product Name

ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate

IUPAC Name

ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propanoyl]piperazine-1-carboxylate

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O5/c1-2-26-18(25)20-11-9-19(10-12-20)15(22)7-8-21-16(23)13-5-3-4-6-14(13)17(21)24/h3-6H,2,7-12H2,1H3

InChI Key

AWWDUHWQUNLBBB-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.